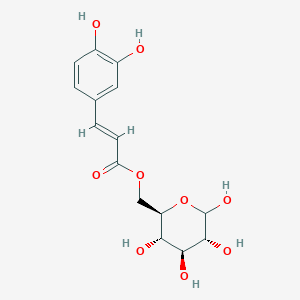

6-O-(E)-Caffeoylglucopyranose

Description

Properties

Molecular Formula |

C15H18O9 |

|---|---|

Molecular Weight |

342.30 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2/b4-2+/t10-,12-,13+,14-,15?/m1/s1 |

InChI Key |

JVVFTHAOTNXPOZ-SSLCBRODSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of 6-O-(E)-Caffeoylglucopyranose: A Technical Guide for Researchers

Introduction: 6-O-(E)-Caffeoylglucopyranose is a phenolic compound belonging to the hydroxycinnamic acid glycoside family. It is an ester formed from the condensation of the C6 hydroxyl group of glucose with the carboxylic acid group of (E)-caffeic acid. This natural product has garnered interest within the scientific community for its potential biological activities, including antioxidant and enzyme inhibitory effects. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and quantification, and insights into its biological significance.

Natural Sources of this compound

This compound and its isomers have been identified in various plant species. The distribution of this compound can vary significantly between different plant parts, such as leaves, stems, and flowers. Key botanical sources identified in the scientific literature are detailed below.

Key Plant Families and Species

-

Caprifoliaceae: The genus Vaccinium is a notable source. Specifically, the leaves of Vaccinium dunalianum have been found to contain 6-O-(E)-caffeoyl-d-glucopyranose[1].

-

Lamiaceae: Caryopteris incana is another plant where caffeoyl glucose derivatives have been reported. While a direct quantification of this compound is not available, a related compound, 6-O-caffeoylphlinoside, has been quantified in the leaves, suggesting the presence of a metabolic pathway for such compounds[2][3].

-

Ranunculaceae: The aerial parts of Ranunculus muricatus have been shown to contain caffeoyl-β-d-glucopyranoside, and its antioxidant properties have been evaluated[4][5].

-

Balanophoraceae: While not specifying the 6-O- isomer, the parasitic plant Balanophora simaoensis is a rich source of various caffeoyl glucose esters, indicating its potential as a source for related compounds[6].

Quantitative Analysis

The concentration of this compound and its related compounds can be influenced by factors such as the plant's geographical location, harvest time, and the specific analytical methods employed. The following table summarizes the available quantitative data for related compounds.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Caryopteris incana | Leaves | 6-O-caffeoylphlinoside | 28.15 mg/g of BuOH fraction | [2] |

Note: Data for the exact concentration of this compound is limited in the currently available literature. The value presented is for a structurally related compound.

Experimental Protocols

The isolation and quantification of this compound from natural sources typically involve a multi-step process encompassing extraction, purification, and analytical determination.

Extraction of this compound

A general workflow for the extraction of caffeoyl glycosides from plant material is outlined below.

Detailed Methodology:

-

Sample Preparation: The plant material (e.g., leaves) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction[7].

-

Extraction: The powdered plant material is extracted with a suitable solvent. Methanol is commonly used for the extraction of polar compounds like caffeoyl glycosides[4]. An 80% aqueous methanol solution has also been effectively used for extracting these compounds from Vaccinium dunalianum[8]. The extraction can be performed at room temperature with agitation or by using methods like ultrasound-assisted extraction to improve efficiency[9].

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the dissolved phytochemicals, is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract[7].

Isolation and Purification

Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through various chromatographic techniques.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. Caffeoyl-β-D-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Identification of 2 New 6−<i>O</i>−caffeoylglucosides from the Leaves of <i>Vaccinium dunalianum</i> [xnldxb.ns.swfu.edu.cn]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of 6-O-(E)-Caffeoylglucopyranose from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating 6-O-(E)-caffeoylglucopyranose from various plant sources. The document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to facilitate a clear understanding of the isolation and purification processes.

Introduction

This compound is a phenolic compound belonging to the phenylpropanoid glycoside class. It is an ester of caffeic acid and glucose. This natural product is found in a variety of plant species and has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant activities. The isolation and purification of this compound are crucial steps for its further investigation and potential application in the pharmaceutical and nutraceutical industries. This guide aims to provide researchers and drug development professionals with a detailed technical resource for the efficient isolation of this compound.

Plant Sources and Quantitative Data

This compound has been identified in various plant families, with its concentration varying depending on the plant species, part of the plant used, and the extraction method. The Solanaceae family, particularly tomato-based products, has been noted for containing this compound as the predominant caffeoyl glucose isomer.[1] The following table summarizes available quantitative data on the presence of caffeoyl glucose isomers in different plant sources.

| Plant Source | Plant Part | Compound | Concentration | Reference |

| Tomato-based products | Fruit | 6-O-caffeoyl glucoside | Up to 390 ppm | (Mentioned in Patras et al., 2018) |

| Buddleja globosa | Leaves | Caffeoyl glucoside isomers | Identified, not quantified | Espinoza et al., 2021 |

| Ranunculus muricatus | Aerial parts | Caffeoyl-β-d-glucopyranoside | Isolated, specific yield not provided | Azam et al., 2013 |

Experimental Protocols

The isolation of this compound from plant extracts typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of phenolic compounds from plant materials.

Extraction

The initial step involves the extraction of the compound from the plant material. Methanol (B129727) is a commonly used solvent for this purpose due to its ability to efficiently extract a wide range of polar and semi-polar compounds.

Protocol: Methanol Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and then grind it into a fine powder.

-

Maceration: Soak the powdered plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 24-48 hours.

-

Filtration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation is employed to separate the compounds based on their polarity, thereby enriching the fraction containing the target compound.

Protocol: Liquid-Liquid Partitioning

-

Suspending the Extract: Suspend the crude methanol extract in distilled water.

-

Solvent Partitioning: Perform successive liquid-liquid partitioning with solvents of increasing polarity. For example, start with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by a medium-polarity solvent like ethyl acetate (B1210297), which is often effective in extracting phenylpropanoid glycosides.

-

Collection of Fractions: Collect the different solvent fractions and concentrate them using a rotary evaporator. The ethyl acetate fraction is likely to be enriched with this compound.

Purification

The final step involves the purification of the target compound from the enriched fraction using chromatographic techniques. A combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is often employed to achieve high purity.

Protocol: Column Chromatography

-

Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or a reversed-phase material like C18.

-

Loading the Sample: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents. For normal-phase silica gel chromatography, a gradient of increasing polarity (e.g., from chloroform (B151607) to methanol) is typically used. For reversed-phase chromatography, a gradient of decreasing polarity (e.g., from water to methanol or acetonitrile) is employed.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Combine the fractions containing the target compound and concentrate them.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Further purification to obtain highly pure this compound can be achieved using preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile (B52724) is a typical mobile phase.

-

Gradient Program: An optimized gradient program is crucial for good separation. An example of a generic gradient could be:

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-10% B (where A is acidified water and B is methanol/acetonitrile)

-

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the caffeoyl moiety (around 320-330 nm) is suitable.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: General workflow for the isolation of this compound.

Caption: Logical steps in the preparative HPLC purification process.

Conclusion

The isolation of this compound from plant extracts is a feasible process that relies on a systematic combination of extraction, fractionation, and chromatographic purification techniques. The protocols and workflows outlined in this guide provide a solid foundation for researchers to develop and optimize their own isolation strategies. Further research is warranted to explore a wider range of plant sources and to quantify the yield of this promising bioactive compound more extensively. The successful isolation and purification of this compound will undoubtedly facilitate its further pharmacological evaluation and potential development into novel therapeutic agents.

References

Biosynthesis of 6-O-(E)-Caffeoylglucopyranose in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(E)-caffeoylglucopyranose is a naturally occurring phenolic compound found in various plant species, exhibiting a range of bioactive properties of interest to the pharmaceutical and nutraceutical industries. Its biosynthesis is intricately linked to the general phenylpropanoid pathway, culminating in a specific glucosylation step. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic reactions, key intermediates, and regulatory aspects. The document includes a compilation of available quantitative data, detailed experimental protocols for the characterization of the involved enzymes, and visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for research and development purposes.

Introduction

Caffeic acid and its derivatives, including this compound, are synthesized via the phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway is responsible for the production of a wide array of phenolic compounds that play crucial roles in plant development, defense, and interaction with the environment. This compound is a glucose ester of caffeic acid, where the caffeoyl moiety is attached to the 6-position of the glucose molecule. Understanding its biosynthesis is critical for metabolic engineering approaches aimed at enhancing its production in plants or for developing biocatalytic systems for its synthesis.

The Biosynthetic Pathway

The biosynthesis of this compound can be divided into two main stages:

-

The General Phenylpropanoid Pathway: The synthesis of the precursor, caffeic acid.

-

The Final Glucosylation Step: The attachment of a glucose molecule to caffeic acid.

The General Phenylpropanoid Pathway: Synthesis of Caffeic Acid

The synthesis of caffeic acid begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of three enzymatic reactions converts L-phenylalanine to p-coumaroyl-CoA, a key intermediate in phenylpropanoid metabolism. Subsequent hydroxylation and activation steps lead to the formation of caffeoyl-CoA, which can then be converted to caffeic acid.

The key enzymes involved in this part of the pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is a key regulatory step in the phenylpropanoid pathway.[1][2][3]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[4][5][6][7]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A to form p-coumaroyl-CoA.[8][9][10][11][12]

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 monooxygenase that hydroxylates p-coumaroyl-CoA to produce caffeoyl-CoA.

-

Thioesterase Activity: While not fully elucidated in all species, a thioesterase is presumed to hydrolyze caffeoyl-CoA to release free caffeic acid.

Figure 1: General phenylpropanoid pathway leading to caffeic acid.

Final Glucosylation Step: Formation of this compound

The final step in the biosynthesis is the esterification of the carboxyl group of caffeic acid with a glucose molecule. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT). While the precise enzyme responsible for the formation of the 6-O-ester has not been definitively identified in all plant species, evidence points towards members of the UGT84 family of glycosyltransferases. These enzymes are known to catalyze the formation of glucose esters with various phenolic acids, including hydroxycinnamic acids.

The reaction proceeds as follows:

Caffeic Acid + UDP-Glucose -> this compound + UDP

Figure 2: Final glucosylation step in the biosynthesis of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the biosynthetic pathway. It is important to note that these values can vary significantly between plant species and experimental conditions.

Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)

| Plant Species | Substrate | Km (µM) | Vmax (units) | Reference |

| Petroselinum crispum (Parsley) | L-Phenylalanine | 35 | - | [13] |

| Nicotiana tabacum (Tobacco) | L-Phenylalanine | 270 | - | [1][2] |

| Solanum melongena (Eggplant) | L-Phenylalanine | - | Varies with elicitor treatment | [14] |

Table 2: Kinetic Properties of Cinnamate-4-Hydroxylase (C4H)

| Plant Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Sorghum bicolor | trans-Cinnamic Acid | 1.5 ± 0.2 | 2.5 ± 0.1 | [4] |

| Helianthus tuberosus | trans-Cinnamic Acid | 2.5 | - | [6][15] |

| Glycine max (Soybean) | trans-Cinnamic Acid | - | Varies among isoforms | [7] |

Table 3: Kinetic Properties of 4-Coumarate-CoA Ligase (4CL)

| Plant Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Marchantia paleacea | p-Coumaric Acid | 93.99 | - | [10] |

| Marchantia paleacea | Caffeic Acid | 113.30 | - | [10] |

| Selaginella moellendorffii | p-Coumaric Acid | - | Varies between isoforms | [11] |

| Peucedanum praeruptorum | p-Coumaric Acid | - | Higher activity than with other substrates | [12] |

Table 4: Kinetic Properties of UGT84 Family Enzymes with Phenolic Acids

| Enzyme | Plant Species | Substrate | Km (µM) | Reference |

| UGT84A23 | Punica granatum | Gallic Acid | 130 ± 10 | |

| UGT84A24 | Punica granatum | Gallic Acid | 250 ± 20 | |

| UGT84A119 | - | Sinapic Acid | - | |

| UGT84A49 | - | Sinapic Acid | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: The activity of PAL is determined by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored spectrophotometrically by the increase in absorbance at 290 nm.[1][2]

Protocol:

-

Enzyme Extraction:

-

Homogenize plant tissue in a cold extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing 2 mM β-mercaptoethanol).

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

The supernatant contains the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 0.1 M sodium borate buffer (pH 8.8) and L-phenylalanine (e.g., 10 mM).

-

-

Reaction:

-

Initiate the reaction by adding the enzyme extract to the assay mixture.

-

Incubate at a specific temperature (e.g., 37°C).

-

-

Measurement:

-

Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

-

Figure 3: Experimental workflow for the PAL activity assay.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

Principle: C4H activity is determined by measuring the formation of p-coumaric acid from trans-cinnamic acid. This can be analyzed by High-Performance Liquid Chromatography (HPLC).[4][5]

Protocol:

-

Microsome Preparation:

-

C4H is a membrane-bound enzyme, so a microsomal fraction is typically required.

-

Homogenize plant tissue in an appropriate buffer and perform differential centrifugation to isolate the microsomal pellet.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5), trans-cinnamic acid, and NADPH.

-

-

Reaction:

-

Initiate the reaction by adding the microsomal preparation.

-

Incubate at a specific temperature (e.g., 30°C).

-

Stop the reaction by adding acid (e.g., HCl) and extracting the products with an organic solvent (e.g., ethyl acetate).

-

-

Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of p-coumaric acid produced using a standard curve.

-

4-Coumarate-CoA Ligase (4CL) Activity Assay

Principle: 4CL activity is measured by monitoring the formation of the corresponding CoA-thioester, which absorbs light at a specific wavelength. For p-coumaric acid, the formation of p-coumaroyl-CoA can be followed at 333 nm.[8][9][10][11][12]

Protocol:

-

Enzyme Extraction and Purification:

-

Extract total protein from plant tissue. For kinetic studies, purification of the 4CL enzyme may be necessary.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, Coenzyme A, and p-coumaric acid.

-

-

Reaction:

-

Initiate the reaction by adding the enzyme.

-

-

Measurement:

-

Monitor the increase in absorbance at 333 nm in a spectrophotometer.

-

Calculate the activity based on the molar extinction coefficient of p-coumaroyl-CoA.

-

UDP-Glucosyltransferase (UGT) Activity Assay for 6-O-Caffeoylglucopyranose Synthesis

Principle: The activity of the UGT responsible for 6-O-caffeoylglucopyranose synthesis is determined by measuring the formation of the product from caffeic acid and UDP-glucose. The product can be quantified by HPLC.

Protocol:

-

Recombinant Enzyme Production:

-

Identify candidate UGT genes (e.g., from the UGT84 family) from the plant of interest.

-

Clone the gene into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or yeast).

-

Purify the recombinant UGT.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.0), caffeic acid, and UDP-glucose.

-

-

Reaction:

-

Initiate the reaction by adding the purified recombinant UGT.

-

Incubate at an optimal temperature (e.g., 30°C).

-

Stop the reaction, for example, by adding methanol.

-

-

Analysis:

-

Analyze the reaction mixture by HPLC to separate and quantify the this compound produced. A standard of the compound would be required for accurate quantification.

-

Figure 4: Experimental workflow for UGT activity assay.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-characterized phenylpropanoid pathway. While the upstream reactions leading to the synthesis of caffeic acid are well understood, the specific enzyme responsible for the final 6-O-glucosylation step, although likely a member of the UGT84 family, requires further definitive characterization in many plant species. The data and protocols presented in this guide provide a solid foundation for researchers to investigate this pathway further, with the ultimate goal of harnessing its potential for the production of this valuable bioactive compound. Future research should focus on the identification and kinetic characterization of specific 6-O-caffeoylglucosyltransferases and the elucidation of the regulatory mechanisms that control the flux through this pathway.

References

- 1. Quantitative relationship between phenylalanine ammonia-lyase levels and phenylpropanoid accumulation in transgenic tobacco identifies a rate-determining step in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ebiostore.com [ebiostore.com]

- 9. scielo.br [scielo.br]

- 10. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 6-O-(E)-Caffeoylglucopyranose: Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(E)-Caffeoylglucopyranose, a naturally occurring phenylpropanoid glycoside, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth analysis of its antioxidant, enzyme inhibitory, and anti-inflammatory properties. The document summarizes key quantitative data, details experimental methodologies for the cited biological assays, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Biological Activities

This compound exhibits a range of biological effects, primarily attributed to the presence of the caffeoyl moiety, which is a well-known antioxidant and signaling molecule. The glucose moiety enhances the compound's solubility and may influence its bioavailability and interaction with biological targets.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological profile. It effectively scavenges free radicals, a key process in mitigating oxidative stress, which is implicated in numerous pathological conditions.

Quantitative Antioxidant Data

| Compound | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Caffeoyl-β-D-glucopyranoside | DPPH Radical Scavenging | 93.25 ± 0.12[1] | Quercetin | 16.96 ± 0.14[1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.

-

Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727). This solution is then diluted to achieve an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: An aliquot of the sample solution is mixed with the DPPH working solution. A control is prepared with the solvent instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 20-30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

Experimental Workflow for DPPH Assay

Workflow for determining antioxidant activity using the DPPH assay.

Enzyme Inhibitory Activity

This compound has been investigated for its potential to inhibit enzymes involved in various physiological and pathological processes, including tyrosinase and α-glucosidase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

-

Reagents: Mushroom tyrosinase solution, L-tyrosine or L-DOPA (substrate), and phosphate (B84403) buffer (pH ~6.8) are prepared.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: The reaction is initiated by mixing the tyrosinase enzyme, the sample (or solvent for control), and the substrate in a microplate well.

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at approximately 475-492 nm at regular intervals.

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down carbohydrates into glucose. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and phosphate buffer (pH ~6.8) are prepared.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: The enzyme solution is pre-incubated with the sample (or solvent for control) for a short period (e.g., 10 minutes) at 37°C. The reaction is then initiated by adding the pNPG substrate.

-

Incubation: The mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.

-

Termination and Measurement: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Experimental Workflow for Enzyme Inhibition Assays

General workflow for in vitro enzyme inhibition assays.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Caffeoyl derivatives, including this compound, have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Viability Assay: To determine non-toxic concentrations of the test compound, a cell viability assay (e.g., MTT assay) is performed.

-

Induction of Inflammation: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using ELISA kits.

-

-

Calculation: The percentage of inhibition of NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated control group. IC50 values are then determined.

Molecular Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of caffeoyl compounds are often mediated through the modulation of intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS or TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase). Caffeoyl esters have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.

Inhibition of the NF-κB Signaling Pathway by Caffeoyl Esters

Caffeoyl esters inhibit NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular stimuli into cellular responses, including inflammation. Inflammatory stimuli activate upstream kinases that, in turn, phosphorylate and activate p38, JNK, and ERK. These activated MAPKs then phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), leading to the expression of pro-inflammatory genes. Caffeoyl esters have been demonstrated to suppress the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.

Inhibition of the MAPK Signaling Pathway by Caffeoyl Esters

Caffeoyl esters inhibit MAPK signaling by preventing the phosphorylation of p38, JNK, and ERK.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its potent antioxidant, enzyme inhibitory, and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of quantitative data to facilitate further investigation and development of this compound for various health applications. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

In Vitro Antioxidant Activity of 6-O-(E)-Caffeoyl-β-D-glucopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant activity of 6-O-(E)-caffeoyl-β-D-glucopyranose. This naturally occurring phenylpropanoid glycoside has garnered interest for its potential health benefits, which are largely attributed to its antioxidant properties. This document summarizes the available quantitative data on its radical scavenging capabilities, details the experimental protocols for key antioxidant assays, and explores potential signaling pathways involved in its mechanism of action. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

6-O-(E)-caffeoyl-β-D-glucopyranose is a member of the caffeoyl glycoside family, characterized by a caffeic acid moiety attached to a glucose molecule. The antioxidant activity of phenolic compounds like caffeic acid and its derivatives is well-documented and is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The glycosylation of caffeic acid can influence its bioavailability and solubility, potentially modulating its antioxidant efficacy. This guide focuses on the in vitro evidence of the antioxidant capacity of the 6-O-caffeoyl isomer.

Quantitative Antioxidant Activity

The antioxidant activity of 6-O-(E)-caffeoyl-β-D-glucopyranose and its isomers has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

| Compound | Assay | IC50 Value (µM) | Reference Compound | Source Organism | Citation |

| Caffeoyl-β-D-glucopyranose (linkage unspecified) | DPPH | 93.25 ± 0.12 | Quercetin | Ranunculus muricatus | [1][2] |

| 1-O-Caffeoyl-β-D-glucopyranose | DPPH | 37.7 | Not specified | Illicium majus |

Note: The linkage of the caffeoyl moiety to the glucopyranose in the compound isolated from Ranunculus muricatus was not explicitly defined as 6-O- in the cited study. However, it represents the most direct available data for a caffeoyl-β-D-glucopyranoside. Data for the 1-O- isomer is provided for comparative purposes. Further studies are required to determine the specific ABTS and FRAP antioxidant capacities of 6-O-(E)-caffeoyl-β-D-glucopyranose.

Experimental Protocols

Detailed methodologies for the principal in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of the antioxidant potential of 6-O-(E)-Caffeoyl-β-D-glucopyranose.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The stable free radical DPPH absorbs strongly at approximately 517 nm. In the presence of an antioxidant (AH), the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

DPPH• + AH → DPPH-H + A•

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve 6-O-(E)-Caffeoylglucopyranose and a reference standard (e.g., ascorbic acid, trolox, or quercetin) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

-

Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH working solution. A control containing only the solvent and the DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic absorbance spectrum. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured spectrophotometrically.

ABTS•+ + AH → ABTS + A• + H+

Procedure:

-

Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Sample Preparation: Prepare a series of concentrations of this compound and a reference standard in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature in the dark.[3]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant. The change in absorbance is measured spectrophotometrically.

Fe³⁺-TPTZ + AH → Fe²⁺-TPTZ + A• + H+

Procedure:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[4]

-

Sample and Standard Preparation: Prepare solutions of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.

-

Reaction Mixture: Add the sample or standard solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as micromoles of Fe(II) equivalents per gram or mole of the sample.

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by 6-O-(E)-caffeoyl-β-D-glucopyranose is currently limited, the known activities of its constituent, caffeic acid, and related caffeoyl derivatives suggest potential mechanisms of action. These pathways are crucial for cellular defense against oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes through the antioxidant response element (ARE). Caffeic acid and its derivatives have been shown to activate the Nrf2 pathway.[5][6]

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including inflammation and stress responses. Caffeic acid and its derivatives have been shown to modulate MAPK signaling, which can, in turn, influence inflammatory responses and cell survival.[7][8]

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of the antioxidant activity of 6-O-(E)-caffeoyl-β-D-glucopyranose.

Caption: Recommended workflow for in vitro antioxidant activity assessment.

Conclusion and Future Directions

The available data, primarily from DPPH assays of closely related compounds, suggests that 6-O-(E)-caffeoyl-β-D-glucopyranose possesses significant antioxidant potential. However, to establish a comprehensive antioxidant profile, further studies utilizing a battery of assays, including ABTS and FRAP, are imperative. Moreover, elucidating the precise molecular mechanisms, particularly its interaction with key signaling pathways such as Nrf2/ARE and MAPK, will be crucial for understanding its full therapeutic potential. Future research should focus on obtaining pure 6-O-(E)-caffeoyl-β-D-glucopyranose to generate specific quantitative data and to perform cell-based assays to validate its antioxidant and cytoprotective effects in a biological context. Such studies will provide a solid foundation for its potential development as a novel antioxidant agent in the pharmaceutical and nutraceutical industries.

References

- 1. Caffeoyl-β-D-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nrf2-mediated HO-1 induction coupled with the ERK signaling pathway contributes to indirect antioxidant capacity of caffeic acid phenethyl ester in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caffeic acid-grafted chitooligosaccharides downregulate MAPK and NF-kB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Mechanisms of 6-O-(E)-Caffeoyl-β-D-glucopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(E)-Caffeoyl-β-D-glucopyranose, a naturally occurring phenylpropanoid glycoside, has garnered interest for its potential therapeutic activities. This technical guide provides an in-depth exploration of its core mechanism of action, with a primary focus on its well-documented antioxidant properties. While other biological activities have been suggested, including the modulation of signaling pathways such as VEGF-A and PI3K in specific cellular contexts, robust and detailed evidence for these mechanisms remains limited in publicly accessible scientific literature. This document will synthesize the available quantitative data, provide detailed experimental protocols for key assays, and present visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: Antioxidant Activity

The principal and most thoroughly characterized mechanism of action for 6-O-(E)-Caffeoyl-β-D-glucopyranose is its potent antioxidant activity, primarily attributed to its ability to act as a free radical scavenger.

Free Radical Scavenging

6-O-(E)-Caffeoyl-β-D-glucopyranose has demonstrated significant efficacy in neutralizing free radicals. This activity is largely due to the presence of the caffeoyl moiety, which contains ortho-dihydroxy phenolic groups. These groups can donate hydrogen atoms to stabilize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Quantitative Data

The antioxidant capacity of 6-O-(E)-Caffeoyl-β-D-glucopyranose has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | Assay | Concentration | % Inhibition | IC50 (μM) | Reference |

| 6-O-(E)-Caffeoyl-β-D-glucopyranoside | DPPH Radical Scavenging | 0.5 mM | 82.67 ± 0.19 | 93.25 ± 0.12 | [1] |

| Quercetin (Standard Control) | DPPH Radical Scavenging | - | - | Not Reported | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the methodology used to determine the free radical scavenging activity of 6-O-(E)-Caffeoyl-β-D-glucopyranose.

1.3.1. Materials and Reagents:

-

6-O-(E)-Caffeoyl-β-D-glucopyranose (Compound A)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (95%)

-

Quercetin (or other standard antioxidant)

-

Spectrophotometer

-

Test tubes

-

Micropipettes

1.3.2. Preparation of Solutions:

-

DPPH Stock Solution: Dissolve 20 mg of DPPH in 100 ml of 95% methanol. Store at -20°C for no more than 10 days.

-

DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 0.980 ± 0.02 at 517 nm.

-

Sample Solutions: Prepare various concentrations of 6-O-(E)-Caffeoyl-β-D-glucopyranose in methanol.

1.3.3. Assay Procedure:

-

Add 100 µl of the sample solution to 3 ml of the DPPH working solution.

-

Shake the mixture vigorously.

-

Incubate the reaction mixture in the dark at room temperature for 15 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Methanol is used as the blank.

1.3.4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Visualizations

Other Potential Mechanisms of Action (Limited Evidence)

Upregulation of Vascular Endothelial Growth Factor A (VEGF-A)

It has been proposed that 6-O-(E)-Caffeoyl-β-D-glucopyranose may inhibit bile duct injury by upregulating the expression of VEGF-A. VEGF-A is a key signaling protein involved in angiogenesis and has been shown to have protective effects on cholangiocytes, the epithelial cells lining the bile duct.

A potential, though unconfirmed, signaling pathway is illustrated below.

Protection of Cholangiocytes via PI3K-Mediated Pathway

Another suggested mechanism is the protection of cholangiocytes from TNF-α-induced damage through a PI3K (Phosphoinositide 3-kinase)-mediated pathway. The PI3K/Akt signaling pathway is a critical intracellular cascade involved in cell survival, proliferation, and apoptosis. Its activation can protect cells from inflammatory cytokine-induced damage.

A generalized representation of this potential pathway is provided.

Future Directions and Conclusion

The primary, evidence-based mechanism of action for 6-O-(E)-Caffeoyl-β-D-glucopyranose is its antioxidant activity through free radical scavenging. The quantitative data and detailed protocol provided herein offer a solid foundation for further research in this area.

The suggested roles in modulating VEGF-A and PI3K signaling pathways present intriguing avenues for future investigation. To substantiate these claims, further research is required to:

-

Elucidate the specific molecular targets of 6-O-(E)-Caffeoyl-β-D-glucopyranose within these pathways.

-

Generate robust quantitative data (e.g., EC50 values for pathway activation, dose-dependent effects on protein expression and phosphorylation).

-

Develop and publish detailed experimental protocols for in vitro and in vivo models relevant to bile duct injury and cholangiocyte protection.

References

6-O-(E)-Caffeoylglucopyranose: A Technical Guide on its Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(E)-Caffeoyl-β-D-glucopyranose, a naturally occurring phenylpropanoid glycoside, has garnered significant interest within the scientific community for its notable antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation and summarizes key quantitative data. Furthermore, this document explores its known biological activities and touches upon its potential involvement in cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Historical Perspective

The discovery of 6-O-(E)-Caffeoyl-β-D-glucopyranose is intertwined with the broader exploration of caffeic acid derivatives in the plant kingdom. While the exact first isolation and characterization of this specific isomer are not definitively documented in a single seminal paper, its identification is a result of advancements in chromatographic and spectroscopic techniques that allowed for the precise structural elucidation of closely related isomers.

Early studies on various plants, including those from the Plantago and Teucrium genera, reported the presence of caffeoylglucose esters. However, the exact position of the caffeoyl moiety on the glucose molecule was often not specified. The unambiguous identification of the 6-O-isomer became possible with the advent of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

One of the notable reports detailing the isolation of a caffeoyl-β-D-glucopyranoside, which aligns with the structure of the 6-O-isomer, is from the study of Ranunculus muricatus. This work, along with others, has contributed to the growing body of knowledge on the natural distribution and biological activity of this compound.

Physicochemical Properties

The structural and physical characteristics of 6-O-(E)-Caffeoyl-β-D-glucopyranose are crucial for its identification and for understanding its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₉ | --INVALID-LINK-- |

| Molecular Weight | 342.30 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | [1] |

| Melting Point | 326 °C | [1] |

| Optical Rotation | [α]D²⁵ +45 (c = 0.022, MeOH) | [1] |

| UV λmax (MeOH) | 202, 273, 335 nm | [1] |

Experimental Protocols

The isolation and structural elucidation of 6-O-(E)-Caffeoyl-β-D-glucopyranose involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

The following is a generalized workflow for the isolation of 6-O-(E)-Caffeoyl-β-D-glucopyranose from a plant source, based on methodologies reported in the literature[1].

Methodology:

-

Extraction: The dried and powdered plant material is extracted with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms. Key signals for 6-O-(E)-Caffeoyl-β-D-glucopyranose are summarized below.

| ¹H NMR (in MeOH-d₄) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Caffeoyl | 7.64 | d | 16.0 | H-7' |

| 7.05 | d | 2.0 | H-2' | |

| 6.96 | dd | 8.0, 2.0 | H-6' | |

| 6.78 | d | 8.0 | H-5' | |

| 6.29 | d | 16.0 | H-8' | |

| Glucopyranose | 5.56 | d | 8.0 | H-1 |

| 3.84 | dd | 12.5, 1.5 | H-6a | |

| ~3.35-3.46 | m | H-2, H-3, H-4, H-5, H-6b |

| ¹³C NMR (in MeOH-d₄) | δ (ppm) | Assignment |

| Caffeoyl | 167.79 | C-9' |

| 149.94 | C-4' | |

| 148.40 | C-3' | |

| 146.87 | C-7' | |

| 127.57 | C-1' | |

| 123.26 | C-2' | |

| 116.52 | C-8' | |

| 115.22 | C-6' | |

| 114.33 | C-5' | |

| Glucopyranose | 95.75 | C-1 |

| 78.79 | C-2 | |

| 77.99 | C-3 | |

| 74.02 | C-4 | |

| 71.07 | C-5 | |

| 62.31 | C-6 |

Note: NMR data is based on the characterization of caffeoyl-β-d-glucopyranoside from Ranunculus muricatus, which is consistent with the 6-O-isomer.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Electron ionization mass spectrometry (EI-MS) provides information about the fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of functional groups. Key absorptions for 6-O-(E)-Caffeoyl-β-D-glucopyranose include those for hydroxyl groups (broad band around 3423 cm⁻¹) and ester carbonyl groups (around 1663 cm⁻¹).[1]

Ultraviolet (UV) Spectroscopy: The UV spectrum in methanol shows absorption maxima characteristic of the caffeoyl moiety.[1]

Biological Activity and Signaling Pathways

Antioxidant Activity

6-O-(E)-Caffeoyl-β-D-glucopyranose has demonstrated significant antioxidant activity. This is primarily attributed to the catechol group of the caffeic acid moiety, which can effectively scavenge free radicals.

| Assay | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | 93.25 ± 0.12 | [1] |

DPPH Radical Scavenging Assay Protocol:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of 6-O-(E)-Caffeoyl-β-D-glucopyranose are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Potential Involvement in Signaling Pathways

While direct studies on the signaling pathways modulated by 6-O-(E)-Caffeoyl-β-D-glucopyranose are limited, research on structurally related compounds provides valuable insights. For instance, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside has been shown to promote melanogenesis by upregulating the MAPKs and Akt/GSK3β/β-catenin signaling pathways.[2] This suggests that the caffeoyl-glucopyranose moiety may play a role in modulating these pathways.

Further research is warranted to determine if 6-O-(E)-Caffeoyl-β-D-glucopyranose alone can elicit similar effects on these or other cellular signaling cascades.

Conclusion and Future Directions

6-O-(E)-Caffeoyl-β-D-glucopyranose is a natural product with well-established antioxidant properties. This guide has provided a detailed overview of its discovery, physicochemical characteristics, and the experimental methods used for its study. While its direct impact on cellular signaling pathways is an area requiring more in-depth investigation, the activities of structurally similar compounds suggest promising avenues for future research. A clearer understanding of its mechanism of action will be crucial for unlocking its full therapeutic potential in areas such as neuroprotection, anti-inflammatory applications, and skin health. The continued exploration of this and other caffeoylglucose isomers will undoubtedly contribute to the development of novel, nature-derived therapeutic agents.

References

Methodological & Application

Synthesis of 6-O-(E)-Caffeoylglucopyranose: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-O-(E)-Caffeoylglucopyranose, a naturally occurring phenylpropanoid glycoside. The synthesis of this target molecule can be approached through two primary routes: a multi-step chemical synthesis involving protection and deprotection strategies, and a more direct enzymatic approach. This guide outlines both methodologies, offering step-by-step instructions for laboratory application.

Chemical Synthesis Approach

The chemical synthesis of this compound typically involves a strategic protection of the reactive hydroxyl groups on both caffeic acid and glucose to ensure regioselective esterification at the 6-position of the glucose moiety. A widely recognized strategy, adapted from the work of Jaiswal et al. for the synthesis of caffeoylglucose isomers, is presented below.[1] This method employs allyl protecting groups for the catechol moiety of caffeic acid and an isopropylidene acetal (B89532) for the glucose unit.

Experimental Protocol: Chemical Synthesis

1. Protection of Caffeic Acid:

-

Step 1a: Allylation of Caffeic Acid. To a solution of (E)-caffeic acid (1 equivalent) in dry acetone (B3395972), add potassium carbonate (3 equivalents) and allyl bromide (2.5 equivalents).

-

Step 1b: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 1c: After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Step 1d: Purify the resulting diallyl caffeate by column chromatography on silica (B1680970) gel.

2. Preparation of Protected Glucose:

-

Step 2a: Synthesize 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose from D-glucose following established procedures. This protection leaves the 6-hydroxyl group accessible for esterification.

3. Coupling Reaction:

-

Step 3a: Convert the protected diallyl caffeic acid to its corresponding acid chloride using oxalyl chloride or thionyl chloride in an inert, dry solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).

-

Step 3b: In a separate flask, dissolve 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.2 equivalents) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Step 3c: Cool the glucose solution to 0°C and slowly add the freshly prepared diallyl caffeoyl chloride (1.1 equivalents).

-

Step 3d: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Step 3e: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

-

Step 3f: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

4. Deprotection:

-

Step 4a: Removal of Allyl Groups. Dissolve the coupled product in a suitable solvent (e.g., methanol (B129727) or ethanol) and add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, and a scavenger like dimedone or morpholine. Stir at room temperature until the allyl groups are cleaved.

-

Step 4b: Removal of Isopropylidene Groups. After removal of the allyl groups, the isopropylidene groups can be removed under acidic conditions. Dissolve the intermediate in a mixture of trifluoroacetic acid (TFA) and water (e.g., 7:3 v/v) and stir at room temperature for 30-60 minutes.[1]

-

Step 4c: Evaporate the solvents under reduced pressure.

-

Step 4d: Purify the final product, this compound, by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary: Chemical Synthesis

| Step | Reactants | Key Reagents | Solvent | Time | Temperature | Yield (%) |

| 1 | (E)-Caffeic Acid, Allyl Bromide | K₂CO₃ | Acetone | 4-6 h | Reflux | >90 |

| 3 | Diallyl Caffeoyl Chloride, Protected Glucose | Pyridine | DCM | 12-24 h | 0°C to RT | 60-70 |

| 4 | Protected Conjugate | Pd(PPh₃)₄, TFA/H₂O | MeOH, DCM | 2-4 h | Room Temp. | 70-80 |

Note: Yields are estimates based on typical outcomes for similar reactions and may vary.

Enzymatic Synthesis Approach

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods. Lipases are commonly employed for the transesterification of phenolic acids with sugars in non-aqueous solvents. This approach avoids the need for extensive protection and deprotection steps.

Experimental Protocol: Enzymatic Synthesis (Transesterification)

1. Reaction Setup:

-

Step 1a: Dissolve D-glucose (1 equivalent) and an activated caffeic acid ester, such as vinyl caffeate (2-3 equivalents), in a suitable organic solvent (e.g., tert-butanol, 2-methyl-2-butanol, or a mixture of acetone and hexane).

-

Step 1b: Add an immobilized lipase (B570770), for example, Novozym® 435 (Candida antarctica lipase B), to the reaction mixture. The enzyme loading is typically 10-20% (w/w) of the substrates.

-

Step 1c: Include molecular sieves to remove the vinyl alcohol byproduct and drive the reaction equilibrium towards product formation.

2. Reaction Conditions:

-

Step 2a: Incubate the reaction mixture in a shaker at a controlled temperature, typically between 40-60°C.

-

Step 2b: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

3. Product Isolation and Purification:

-

Step 3a: Once the reaction has reached the desired conversion, filter off the immobilized enzyme for reuse.

-

Step 3b: Evaporate the solvent from the filtrate under reduced pressure.

-

Step 3c: Purify the crude product by silica gel column chromatography or preparative HPLC to isolate this compound.

Quantitative Data Summary: Enzymatic Synthesis

| Parameter | Value |

| Enzyme | Immobilized Lipase (e.g., Novozym® 435) |

| Substrates | D-Glucose, Vinyl Caffeate |

| Solvent | tert-Butanol or 2-Methyl-2-butanol |

| Temperature | 40-60°C |

| Reaction Time | 24-72 hours |

| Molar Ratio (Acyl Donor:Acceptor) | 2:1 to 5:1 |

| Yield (%) | 40-60 |

Note: Yields are estimates and are highly dependent on the specific enzyme, substrates, and reaction conditions.

Spectroscopic Data

The structural elucidation of the synthesized this compound is confirmed by spectroscopic methods.

¹H and ¹³C NMR Data

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Caffeoyl Moiety | ||

| 2 | 7.05 (d, J=2.0 Hz) | 127.2 |

| 5 | 6.77 (d, J=8.0 Hz) | 115.3 |

| 6 | 6.96 (dd, J=8.0, 2.0 Hz) | 116.2 |

| 7 (α) | 6.29 (d, J=16.0 Hz) | 114.5 |

| 8 (β) | 7.64 (d, J=16.0 Hz) | 146.1 |

| 9 (C=O) | - | 168.1 |

| Glucose Moiety | ||

| 1' | 5.56 (d, J=8.0 Hz) | 95.7 |

| 2' | 3.35-3.46 (m) | 74.2 |

| 3' | 3.35-3.46 (m) | 79.2 |

| 4' | 3.35-3.46 (m) | 71.3 |

| 5' | 3.35-3.46 (m) | 78.5 |

| 6a' | 3.84 (dd, J=12.5, 1.5 Hz) | 62.3 |

| 6b' | 4.35 (dd, J=12.0, 5.0 Hz) |

Note: NMR data is based on a published spectrum for caffeoyl-β-D-glucopyranoside and may show slight variations depending on the solvent and instrument used.[2]

Visualization of Synthesis Workflow and Biological Pathway

Logical Workflow for Chemical Synthesis

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-O-(E)-Caffeoylglucopyranose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 6-O-(E)-caffeoylglucopyranose, a naturally occurring ester with potential applications in pharmaceuticals and nutraceuticals. The enzymatic approach offers a green and regioselective alternative to traditional chemical synthesis.

Introduction

This compound is a phenolic compound found in various plants. It is an ester formed between caffeic acid and glucose. The enzymatic synthesis of this compound typically involves a transesterification reaction catalyzed by a lipase (B570770) in a non-aqueous solvent. This method is advantageous due to its high regioselectivity, mild reaction conditions, and environmental friendliness. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly employed for such syntheses due to their stability and broad substrate specificity.[1]

Principle of the Reaction

The enzymatic synthesis of this compound is achieved through a lipase-catalyzed transesterification reaction. In this process, an activated form of caffeic acid, such as a caffeic acid ester (e.g., ethyl caffeate), serves as the acyl donor. The lipase facilitates the transfer of the caffeoyl group from the donor to the primary hydroxyl group at the C-6 position of D-glucose, the acyl acceptor. The use of an organic solvent shifts the thermodynamic equilibrium of the reaction towards synthesis rather than hydrolysis.

Experimental Protocols

Materials and Reagents

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

-

Ethyl (E)-caffeate (Acyl donor)

-

D-Glucose (Acyl acceptor)

-

Anhydrous tert-butanol (B103910) (Reaction medium)

-

Molecular sieves (3 Å)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (for HPLC)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (for column chromatography)

-

Hexane (for column chromatography)

Protocol for Enzymatic Synthesis

-

Preparation of Reaction Mixture:

-

In a 100 mL Erlenmeyer flask, dissolve 1 mmol of ethyl (E)-caffeate and 2 mmol of D-glucose in 50 mL of anhydrous tert-butanol.

-

Add 5 g of molecular sieves to the flask to remove any residual water, which can promote the reverse hydrolysis reaction.

-

-

Enzymatic Reaction:

-

Add 500 mg of immobilized lipase (e.g., Novozym 435) to the reaction mixture.

-

Seal the flask and place it in an orbital shaker incubator at 50°C with constant agitation at 150 rpm.

-

The reaction can be monitored over time by taking small aliquots (e.g., 100 µL) at different time intervals (e.g., 12, 24, 48, 72 hours), filtering the enzyme, and analyzing the supernatant by HPLC.

-

-

Termination of Reaction:

-

After the desired reaction time (e.g., 72 hours), stop the reaction by filtering the immobilized enzyme and molecular sieves from the reaction mixture.

-

The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

-

Solvent Removal:

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude product mixture.

-

Protocol for Purification

-

Column Chromatography:

-

Dissolve the crude product in a minimal amount of methanol.

-

Adsorb the dissolved crude product onto a small amount of silica gel and dry it.

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Load the dried crude product onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Protocol for Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 325 nm.

-

The retention time of the product can be compared to a standard if available.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound is 342.30 g/mol .[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the caffeoyl group on the glucose molecule.

-

Data Presentation

Reaction Parameters

| Parameter | Value/Condition |

| Enzyme | Immobilized Lipase (Novozym 435) |

| Acyl Donor | Ethyl (E)-caffeate |

| Acyl Acceptor | D-Glucose |

| Molar Ratio (Donor:Acceptor) | 1:2 |

| Solvent | Anhydrous tert-butanol |

| Temperature | 50°C |

| Reaction Time | 72 hours |

Example HPLC and MS Data

| Compound | Retention Time (min) | [M-H]⁻ (m/z) |

| Caffeic Acid | 10.5 | 179.0 |

| Ethyl Caffeate | 15.2 | 207.1 |

| This compound | 8.9 | 341.1 |

Note: The above data are illustrative and may vary depending on the specific experimental conditions.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Presence of water | Ensure all reagents and solvents are anhydrous. Use molecular sieves. |

| Suboptimal temperature | Optimize the reaction temperature (e.g., 40-60°C). | |

| Enzyme deactivation | Use a fresh batch of enzyme or a more stable lipase. | |

| Multiple Products | Lack of regioselectivity | Use a more regioselective enzyme. Optimize reaction conditions. |

| Difficulty in Purification | Similar polarity of products | Use a different solvent system for column chromatography or consider preparative HPLC. |

Conclusion

The enzymatic synthesis of this compound using a lipase-catalyzed transesterification in an organic solvent is a viable and advantageous method. The provided protocols offer a starting point for researchers to produce this compound with high regioselectivity under mild conditions. Further optimization of reaction parameters may be necessary to maximize the yield and efficiency of the synthesis. The analytical methods described are essential for the proper characterization and quality control of the final product.

References

Application Note & Protocol: Purification of 6-O-(E)-Caffeoylglucopyranose using Preparative High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-O-(E)-Caffeoylglucopyranose is a phenolic compound belonging to the caffeoyl glycoside family. These compounds are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities, including antioxidant properties. This application note provides a detailed protocol for the purification of this compound from a crude plant extract or a semi-purified fraction using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed to yield a high-purity compound suitable for further biological and chemical characterization.

Chemical Structure

Figure 1: Chemical structure of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the preparative HPLC purification of this compound.

1. Sample Preparation

Proper sample preparation is crucial for a successful preparative HPLC run. The following steps are recommended for a crude plant extract:

-

Extraction: The initial plant material should be extracted with a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crude extract containing the target compound.

-

Solid-Phase Extraction (SPE): To enrich the caffeoyl glycoside fraction and remove interfering substances, the crude extract can be subjected to Solid-Phase Extraction (SPE) using a C18 cartridge.

-

Condition the C18 cartridge with methanol followed by deionized water.

-

Load the aqueous suspension of the crude extract onto the cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the phenolic fraction with an increasing concentration of methanol in water.

-

Collect the fractions and analyze them by analytical HPLC to identify the fraction containing the highest concentration of this compound.

-

-

Dissolution for Injection: Evaporate the enriched fraction to dryness under reduced pressure. Re-dissolve the residue in a minimal amount of the initial HPLC mobile phase (e.g., 10% methanol in water with 0.1% formic acid) to a high concentration (e.g., 10-50 mg/mL).

-

Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.